(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine
Overview
Description
“4,4’,6,6’-Tetrakis(trifluoromethyl)biphenyl-2,2’-diamine”, also known as TF-BIPHAM, is a novel axially chiral aromatic diamine . It has been used in a series of asymmetric catalysis . The effectiveness of the resolved diamine was demonstrated by highly enantioselective hydrogenation of alpha-aryl enamides and alpha-dehydroamino acid esters .
Synthesis Analysis
The synthesis of “4,4’,6,6’-Tetrakis(trifluoromethyl)biphenyl-2,2’-diamine” involves the reaction of the racemate of 4,4’,6,6’-tetra (trifluoromethyl)-biphenyl-2,2’-diamine and the chiral selectors to prepare a pair of diastereoisomer . Then, the optically pure 4,4’,6,6’-tetra (trifluoromethyl)-biphenyl-2,2’-diamine is obtained after dissociation .Chemical Reactions Analysis
The resolved TF-BIPHAM has been demonstrated to be effective in the highly enantioselective hydrogenation of alpha-aryl enamides and alpha-dehydroamino acid esters .Physical and Chemical Properties Analysis
“4,4’,6,6’-Tetrakis(trifluoromethyl)biphenyl-2,2’-diamine” is mainly used in the microelectronics and optoelectronics fields. It is used to prepare polyimide materials with extremely low dielectric constants, extremely low surface free energy, extremely high mechanical strength, extremely high wear resistance, and transparency .Scientific Research Applications
1. Asymmetric Catalysis
4,4',6,6'-Tetrakis(trifluoromethyl)biphenyl-2,2'-diamine derivatives have been used as chiral ligands in asymmetric catalysis. The compound (S)‐N2‐(Diphenylphosphino)‐4,4′,6,6′‐tetrakis(trifluoromethyl)‐[1,1′‐biphenyl]‐2,2′‐diamine, for example, is used in this capacity and is characterized by its solubility in organic solvents and stability in air at room temperature (Wang & Xue, 2014).
2. Polymer Chemistry
This compound is integral in the study of rigid-rod polyimides based on noncoplanar biphenyldiamines. It has been observed that the structure and configuration of biphenyldiamines like 4,4',6,6'-Tetrakis(trifluoromethyl)biphenyl-2,2'-diamine significantly affect the properties of the resulting polyimides (Chuang et al., 1997).
3. Electrochemistry
The electrochemical properties of derivatives of this compound have been extensively studied. One study focused on the molecular structures and electrochemical response of “twisted” tetra(aryl)benzidenes, highlighting the role of substituents in determining the electrochemical behavior of these compounds (Low et al., 2004).
4. Organic Electronics
Derivatives of 4,4',6,6'-Tetrakis(trifluoromethyl)biphenyl-2,2'-diamine are used in the fabrication of organic light-emitting devices. These compounds, due to their specific electronic properties, can act as effective hole-injecting or hole-transporting layers, contributing to the efficiency and brightness of these devices (Li et al., 2012).
Properties
IUPAC Name |
2-[2-amino-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F12N2/c17-13(18,19)5-1-7(15(23,24)25)11(9(29)3-5)12-8(16(26,27)28)2-6(4-10(12)30)14(20,21)22/h1-4H,29-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEDEAIODWKRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2N)C(F)(F)F)C(F)(F)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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